![molecular formula C12H6F2N2OS2 B2852707 3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1155931-38-6](/img/structure/B2852707.png)
3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound, containing both sulfur and nitrogen atoms in its structure, and has been found to exhibit a range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Acaricide Development
The structural motif of thienopyrimidinones, particularly with substitutions like difluorophenyl groups, has been explored for the development of novel acaricides. These compounds have shown promise in controlling mite populations, which are significant pests in agriculture. For instance, derivatives with trifluoroethyl thioether and pyrimidin-4-amine have demonstrated excellent acaricidal activity .
Pesticide Optimization
The introduction of fluoroalkyl sulfur groups into pesticide molecules, such as those found in thienopyrimidinones, can significantly enhance their lipophilic properties, leading to improved bioactivity. This chemical modification is crucial in the design of new pesticides with better efficacy and lower toxicity to non-target organisms .
Fungicidal Properties
Thienopyrimidinone derivatives have been investigated for their fungicidal properties. By using bioisosterism principles and taking pyrimidifen as a template, researchers have synthesized new compounds that exhibit strong fungicidal activity, potentially offering new solutions for crop protection .
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Mode of Action
It is known that the compound undergoes a visible-light-mediated fluoroalkylation/cyclization tandem process . This process is compatible with a wide range of N-arylcinnamamides .
Biochemical Pathways
The compound’s effect on biochemical pathways is currently under investigation. Preliminary studies suggest that the compound may be involved in the photoredox reaction, where singlet oxygen coexists with the superoxide radical anion through energy transfer and single electron transfer processes .
Pharmacokinetics
The compound has a molecular formula of c19h17f2n3o3s2 and an average mass of 437483 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Some studies have suggested that the compound may have broad-spectrum antibacterial activity and reasonable antifungal activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the visible-light-mediated fluoroalkylation/cyclization process suggests that light conditions may play a role in the compound’s activity
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2OS2/c13-6-3-7(14)5-8(4-6)16-11(17)10-9(1-2-19-10)15-12(16)18/h1-5H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQVWNIYPQUPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=S)N(C2=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

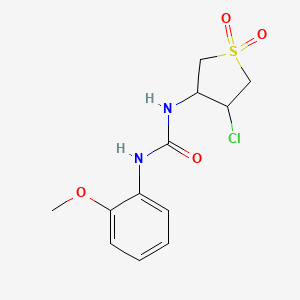
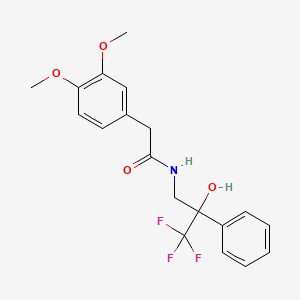
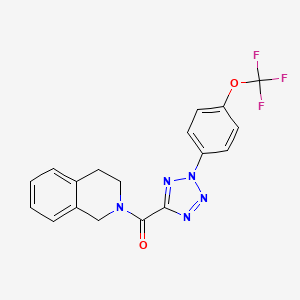
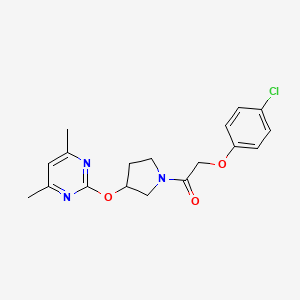

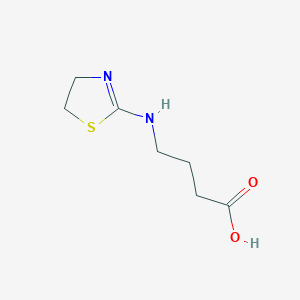







![4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2852646.png)